molecular formula C7H12O3 B8513487 5,5-Dimethoxypent-2-enal CAS No. 40156-60-3

5,5-Dimethoxypent-2-enal

Cat. No. B8513487
M. Wt: 144.17 g/mol
InChI Key: NOKZLXQUOVATPC-UHFFFAOYSA-N
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Patent
US05220003

Procedure details

reducing 5,5,-dimethoxypent-2-enal with diisobutylaluminum hydride to form 5,5-dimethoxypent-2-en-1-ol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][CH:5]=[CH:6][CH:7]=[O:8].[H-].C([Al+]CC(C)C)C(C)C>>[CH3:1][O:2][CH:3]([O:9][CH3:10])[CH2:4][CH:5]=[CH:6][CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC=CC=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC=CCO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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